REACTION_SMILES
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[C:14](=[O:15])([OH:16])[O-:17].[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][C:2]1([C:12]#[N:13])[CH2:3][CH2:4][C:5]2([O:6][CH2:9][CH2:8][O:7]2)[CH2:10][CH2:11]1.[Na+:18]>>[CH3:1][C:2]1([C:12]#[N:13])[CH2:3][CH2:4][C:5](=[O:6])[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C#N)CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC1(C#N)CCC(=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |